![molecular formula C18H16ClNO3 B2468789 1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione CAS No. 620932-24-3](/img/structure/B2468789.png)
1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione
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Overview
Description
The compound “1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole group is substituted at the 7-position with a methyl group and at the 1-position with a propyl group that is further substituted with a 2-chlorophenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of the indole group, with the electron-rich aromatic system. The presence of the chlorine atom in the phenoxy group would add an element of polarity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indole group and the polar 2-chlorophenoxy group could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications
- Application : 1-[3-(2-Chloro-phenoxy)-propyl]-7-methyl-1H-indole-2,3-dione may serve as an antioxidant, scavenging free radicals and mitigating oxidative damage .
- Functional Groups : These methods allow for the incorporation of functional groups (esters, nitriles, halogens) into the phenolic structure .
Antioxidant Properties
Biological Activities
Synthetic Strategies
Intermediate in Drug Development
Future Directions
properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-7-methylindole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-12-6-4-7-13-16(12)20(18(22)17(13)21)10-5-11-23-15-9-3-2-8-14(15)19/h2-4,6-9H,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYZRFRUSURUSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenoxy)propyl]-7-methylindole-2,3-dione |
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